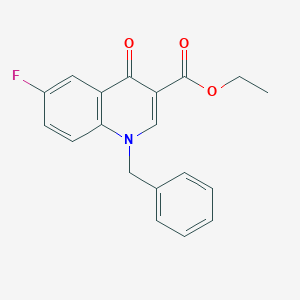

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of quinolone, a type of synthetic antimicrobial agent . Quinolones are known for their broad-spectrum antibacterial activity.

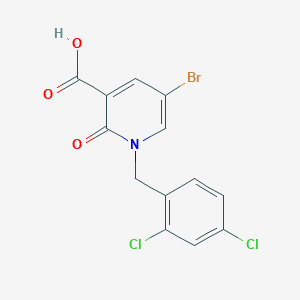

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic system, which includes a benzene ring and a pyridone ring . The specific structure of this compound would depend on the positions and nature of its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on this compound, it’s difficult to provide an accurate analysis.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various synthetic chemical reactions. For instance, it undergoes N-alkylation, hydrolysis, and benzylation to produce derivatives with potential applications in medicinal chemistry. These reactions provide insights into the structural and functional versatility of this compound, opening avenues for further research and development in pharmaceuticals and chemical synthesis (Rádl & Kovářová, 1991).

Antibacterial Activity

The compound has been studied for its antibacterial properties. Research indicates that certain derivatives demonstrate significant antibacterial activities, making it a valuable candidate for further exploration in the development of new antibacterial agents (Sheu et al., 1998).

Structure-Activity Relationships

Investigations into the structure-activity relationships of this compound have led to the synthesis of polysubstituted derivatives, which show enhanced antibacterial activity compared to existing treatments. This underscores the potential of this compound in antibiotic drug discovery (Koga et al., 1980).

Synthetic Pathways and Intermediates

The synthesis of Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as an intermediate in the preparation of other chemical compounds is a crucial aspect of its applications. It serves as a stepping stone in the synthesis of more complex molecules, illustrating its significance in organic chemistry (Rádl, 1994).

Regioselectivity in Synthesis

Research on the regioselectivity of reactions involving this compound provides insights into its chemical behavior and potential applications in the synthesis of target-specific molecules. This is particularly relevant in the context of designing drugs with precise mechanisms of action (Batalha et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-24-19(23)16-12-21(11-13-6-4-3-5-7-13)17-9-8-14(20)10-15(17)18(16)22/h3-10,12H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIVPDNUXHHFOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)